molecular formula C15H29NO2S2 B14328068 Butyl [(dibutylcarbamothioyl)sulfanyl]acetate CAS No. 109447-79-2

Butyl [(dibutylcarbamothioyl)sulfanyl]acetate

Cat. No.: B14328068
CAS No.: 109447-79-2
M. Wt: 319.5 g/mol
InChI Key: CAPPXNSGTZHSDE-UHFFFAOYSA-N
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Description

Butyl [(dibutylcarbamothioyl)sulfanyl]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are widely used in various industries, including food, cosmetics, and pharmaceuticals . This particular compound features a butyl group attached to an acetate group, with a dibutylcarbamothioylsulfanyl moiety, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl [(dibutylcarbamothioyl)sulfanyl]acetate typically involves the esterification of butyl alcohol with [(dibutylcarbamothioyl)sulfanyl]acetic acid. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:

Butyl alcohol+[(dibutylcarbamothioyl)sulfanyl]acetic acidButyl [(dibutylcarbamothioyl)sulfanyl]acetate+Water\text{Butyl alcohol} + \text{[(dibutylcarbamothioyl)sulfanyl]acetic acid} \rightarrow \text{this compound} + \text{Water} Butyl alcohol+[(dibutylcarbamothioyl)sulfanyl]acetic acid→Butyl [(dibutylcarbamothioyl)sulfanyl]acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Butyl [(dibutylcarbamothioyl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Butyl alcohol and [(dibutylcarbamothioyl)sulfanyl]acetic acid.

    Reduction: Corresponding alcohols.

    Substitution: Different esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of butyl [(dibutylcarbamothioyl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The ester bond can be hydrolyzed by esterases, releasing the active components that interact with cellular pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl [(dibutylcarbamothioyl)sulfanyl]acetate is unique due to its dibutylcarbamothioylsulfanyl moiety, which imparts distinct chemical and physical properties.

Properties

CAS No.

109447-79-2

Molecular Formula

C15H29NO2S2

Molecular Weight

319.5 g/mol

IUPAC Name

butyl 2-(dibutylcarbamothioylsulfanyl)acetate

InChI

InChI=1S/C15H29NO2S2/c1-4-7-10-16(11-8-5-2)15(19)20-13-14(17)18-12-9-6-3/h4-13H2,1-3H3

InChI Key

CAPPXNSGTZHSDE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=S)SCC(=O)OCCCC

Origin of Product

United States

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